molecular formula C16H12Cl2N2O2S B2499482 5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole CAS No. 321574-33-8

5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole

Cat. No. B2499482
CAS RN: 321574-33-8
M. Wt: 367.24
InChI Key: SUEYAUZVRXBFFT-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole (5-DCMSP) is a synthetic pyrazole derivative that has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been used to study the mechanism of action of various drugs.

Scientific Research Applications

Synthesis of Heterocycles

Pyrazole derivatives, due to their structural versatility, serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones allows for the creation of diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans under mild reaction conditions (Gomaa & Ali, 2020). This demonstrates the compound's potential as a building block in synthetic organic chemistry.

Medicinal Chemistry and Therapeutic Applications

Pyrazoline derivatives are recognized for their broad pharmacological properties. Studies have highlighted their roles as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer agents, and more. The therapeutic applications of these derivatives are vast, covering areas from antimicrobial activity to potential treatments for chronic conditions like cancer and depression (Shaaban, Mayhoub, & Farag, 2012). This underscores the importance of pyrazoline derivatives in drug discovery and development.

Anticancer Research

The synthesis strategies for pyrazoline derivatives have been specifically tailored to develop new anticancer agents. By exploring various synthetic methods, researchers aim to enhance the biological effectiveness of these compounds against cancer cells. The effort to use pyrazoline derivatives against cancer highlights the ongoing search for novel moieties with potential therapeutic benefits (Ray et al., 2022).

Synthetic and Medicinal Perspective of Methyl Substituted Pyrazoles

Methyl-substituted pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The detailed synthesis approaches for these compounds, along with their medical significances, provide valuable insights for medicinal chemists aiming to generate new leads possessing high efficacy and less microbial resistance (Sharma et al., 2021).

Comprehensive Review on Pyrazole's Pharmacological Properties

A comprehensive review on pyrazole and its derivatives outlines the significant pharmacological properties of these compounds, emphasizing their importance in medicinal chemistry. Pyrazole derivatives have been found to possess a myriad of therapeutic effects, further highlighting the potential of these compounds in drug design and pharmacology (Bhattacharya et al., 2022).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-23(21,22)15-10-19-20(12-5-3-2-4-6-12)16(15)11-7-8-13(17)14(18)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEYAUZVRXBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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